molecular formula C18H24N4O4 B2437312 (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide CAS No. 634884-79-0

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide

Cat. No.: B2437312
CAS No.: 634884-79-0
M. Wt: 360.414
InChI Key: IGXHKZXDJMPNBN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Studies on pyrazole derivatives, such as the synthesis and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have demonstrated detailed methodologies for the synthesis and structural characterization of these compounds (Karrouchi et al., 2021). These methodologies include various spectroscopic techniques like FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction for confirming the (E)-configuration of the hydrazonoic group. The study also discusses theoretical structures and the optimization in both gas phase and aqueous solution, highlighting the importance of these compounds in understanding molecular interactions and reactivity.

Biological Activity and Molecular Docking Studies

The potential anti-diabetic properties of similar compounds have been explored through molecular docking studies, suggesting that these pyrazole derivatives could be designed as potential anti-diabetic agents (Karrouchi et al., 2021). Such studies are crucial for the development of new therapeutic agents, indicating the broad applicability of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide and related compounds in medicinal chemistry.

Corrosion Inhibition

Research on pyrazole derivatives has also shown their effectiveness as corrosion inhibitors, protecting materials like mild steel in corrosive environments (Chafiq et al., 2020). This application is significant for industries looking to enhance the longevity and durability of their infrastructure and machinery, demonstrating the multifaceted uses of these compounds beyond biological activity.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-11-14(12(2)21-20-11)6-7-17(23)22-19-10-13-8-15(24-3)18(26-5)16(9-13)25-4/h8-10H,6-7H2,1-5H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXHKZXDJMPNBN-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.